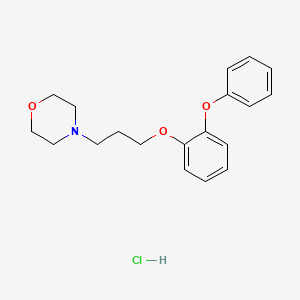
Pyrrolidine, 1-(2-(4-(6-methoxy-2-phenylbenzo(b)thien-3-yl)phenoxy)ethyl)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrolidine, 1-(2-(4-(6-methoxy-2-phenylbenzo(b)thien-3-yl)phenoxy)ethyl)-, hydrochloride: is a chemical compound with the molecular formula C27H27NO2S and a molecular weight of 429.578 . This compound is known for its complex structure, which includes a pyrrolidine ring, a phenylbenzo(b)thienyl group, and a methoxy group. It is often used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidine, 1-(2-(4-(6-methoxy-2-phenylbenzo(b)thien-3-yl)phenoxy)ethyl)-, hydrochloride typically involves multiple steps, including the formation of the pyrrolidine ring and the attachment of the phenylbenzo(b)thienyl group. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is designed to be efficient and cost-effective, ensuring that the compound can be produced in sufficient quantities for research and commercial applications .
Analyse Chemischer Reaktionen
Types of Reactions
Pyrrolidine, 1-(2-(4-(6-methoxy-2-phenylbenzo(b)thien-3-yl)phenoxy)ethyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often leading to the formation of simpler compounds.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of ketones or aldehydes, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Pyrrolidine, 1-(2-(4-(6-methoxy-2-phenylbenzo(b)thien-3-yl)phenoxy)ethyl)-, hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and its role in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Pyrrolidine, 1-(2-(4-(6-methoxy-2-phenylbenzo(b)thien-3-yl)phenoxy)ethyl)-, hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological responses, depending on the context and concentration of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to Pyrrolidine, 1-(2-(4-(6-methoxy-2-phenylbenzo(b)thien-3-yl)phenoxy)ethyl)-, hydrochloride include:
Pyrrolidine derivatives: Compounds with similar pyrrolidine ring structures.
Phenylbenzo(b)thienyl derivatives: Compounds with similar phenylbenzo(b)thienyl groups.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
34289-01-5 |
|---|---|
Molekularformel |
C27H27NO2S |
Molekulargewicht |
429.6 g/mol |
IUPAC-Name |
1-[2-[4-(6-methoxy-2-phenyl-1-benzothiophen-3-yl)phenoxy]ethyl]pyrrolidine |
InChI |
InChI=1S/C27H27NO2S/c1-29-23-13-14-24-25(19-23)31-27(21-7-3-2-4-8-21)26(24)20-9-11-22(12-10-20)30-18-17-28-15-5-6-16-28/h2-4,7-14,19H,5-6,15-18H2,1H3 |
InChI-Schlüssel |
UBSYZHNXWQNAPG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)C(=C(S2)C3=CC=CC=C3)C4=CC=C(C=C4)OCCN5CCCC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-[[2-[4-(4-ethoxycarbonylanilino)quinolin-2-yl]quinolin-4-yl]amino]benzoate](/img/structure/B14683838.png)
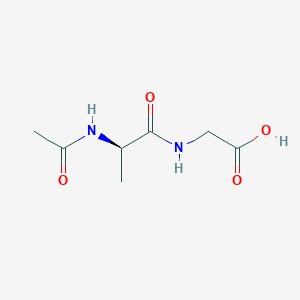
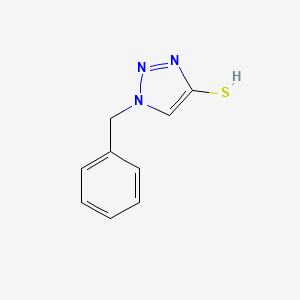
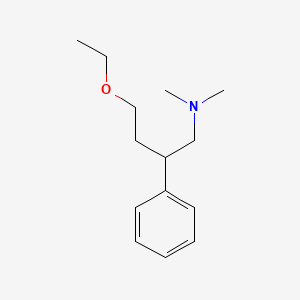
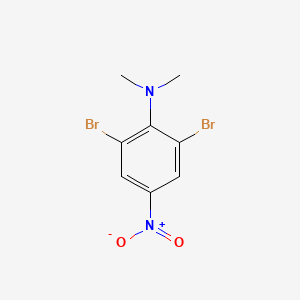

![2-[4-(2-Phenylethenyl)phenyl]-1-benzothiophene](/img/structure/B14683875.png)
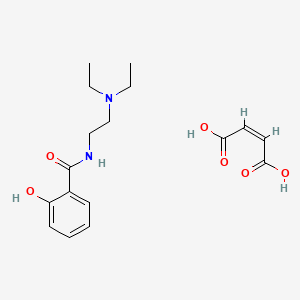

![Propanedinitrile, [4-(1,1-dimethylethyl)cyclohexylidene]-](/img/structure/B14683916.png)



